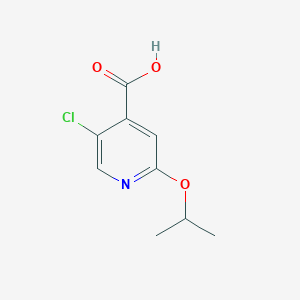![molecular formula C10H11N3O3 B6316455 Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 2055901-32-9](/img/structure/B6316455.png)
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (EHMPPC) is a pyrazolopyrimidine derivative that has been used in a variety of scientific research applications. It has gained attention due to its unique biochemical and physiological effects, which make it a promising tool for further research.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and cell signaling. It has also been used to study the effects of oxidative stress, as well as to assess the potential of novel compounds as therapeutic agents. Additionally, this compound has been used to investigate the role of the protein SIRT1 in regulating gene expression and metabolism.
Wirkmechanismus
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been shown to bind to a variety of proteins, including SIRT1, and inhibit their activity. This inhibition is thought to be mediated by the binding of this compound to the active site of the protein, which results in the disruption of the protein’s normal function. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as NAD+-dependent histone deacetylases, which are involved in gene expression and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to modulate the activity of certain enzymes involved in gene expression and metabolism. Additionally, this compound has been shown to have an effect on cell signaling pathways, and it has been proposed that it may have potential therapeutic applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several advantages for lab experiments, including its relatively low cost and availability, its stability, and its ability to bind to a variety of proteins. Additionally, it has been shown to be non-toxic and to have low acute toxicity. However, there are several limitations to its use, including its low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate research. These include further investigations into its mechanism of action, its potential therapeutic applications, and its ability to modulate the activity of certain enzymes. Additionally, further research could be conducted into its ability to reduce inflammation and oxidative stress, as well as its potential to be used as a tool for drug discovery. Additionally, further studies into its potential to be used as an imaging agent could be conducted. Finally, further research into its potential to be used as a biomarker for the early detection of certain diseases could be explored.
Synthesemethoden
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized through a multi-step reaction involving the condensation of ethyl pyrimidine-2-carboxylate and 7-hydroxy-5-methylpyrazole in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization. The full synthesis method is described in detail in the literature.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-8-11-6(2)4-9(14)13(8)12-7/h4-5,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHHDGWEWCEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=CC(=O)N2N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)






![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)

![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)

